alpha-Tocopherylhydroquinone
alpha-Tocopherylhydroquinone
Brand Name:
Vulcanchem
CAS No.:
14745-36-9
VCID:
VC0078340
InChI:
InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1
SMILES:
CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C
Molecular Formula:
C29H52O3
Molecular Weight:
448.7 g/mol
alpha-Tocopherylhydroquinone
CAS No.: 14745-36-9
Main Products
VCID: VC0078340
Molecular Formula: C29H52O3
Molecular Weight: 448.7 g/mol
CAS No. | 14745-36-9 |
---|---|
Product Name | alpha-Tocopherylhydroquinone |
Molecular Formula | C29H52O3 |
Molecular Weight | 448.7 g/mol |
IUPAC Name | 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylbenzene-1,4-diol |
Standard InChI | InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 |
Standard InChIKey | JOURHZSBLWSODQ-IEOSBIPESA-N |
Isomeric SMILES | CC1=C(C(=C(C(=C1O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O)C |
SMILES | CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C |
Canonical SMILES | CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C |
Synonyms | 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzoquinol alpha-tocopherol hydroquinone alpha-tocopherol quinol alpha-tocopherolhydroquinone alpha-tocopherolquinol THQ cpd (tocopherol) |
PubChem Compound | 447681 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume